molecular formula C17H22N2O B8111810 Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone

Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone

Cat. No.: B8111810
M. Wt: 270.37 g/mol
InChI Key: NINJPLRJCMOOPX-UHFFFAOYSA-N
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Description

Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common method includes the use of a DABCO-promoted formal [3 + 3] cycloaddition reaction of MBH carbonates of isatins with β-enamino maleimides in acetonitrile at room temperature . This method is efficient and yields the desired spirocyclic structure with high specificity.

Industrial Production Methods

Industrial production of Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Pd-catalyzed intramolecular ketone alkenylation with the aid of QPhos and t-BuOLi have been employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone exerts its effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutyl(spiro[indoline-3,4’-piperidin]-1’-yl)methanone is unique due to its specific combination of a cyclobutyl group and a spiro[indoline-3,4’-piperidin] core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINJPLRJCMOOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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